4-Isocyanato-2-méthyl-1-nitrobenzène

Vue d'ensemble

Description

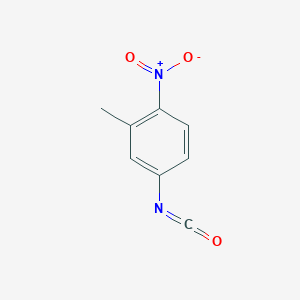

4-Isocyanato-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

4-Isocyanato-2-methyl-1-nitrobenzene is utilized in various scientific research applications, including:

Mécanisme D'action

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s isocyanate group can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 6410° C and a predicted boiling point of 3050° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its reactivity with compounds containing active hydrogen atoms, it may potentially cause modifications in cellular proteins and other biomolecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of 4-Isocyanato-2-methyl-1-nitrobenzene. For instance, its reactivity with water and other compounds containing active hydrogen atoms may be influenced by these factors .

Analyse Biochimique

Biochemical Properties

4-Isocyanato-2-methyl-1-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The isocyanate group in 4-Isocyanato-2-methyl-1-nitrobenzene is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols present in proteins and enzymes. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. For instance, it can inhibit enzyme activity by covalently modifying the active site or other critical regions of the enzyme .

Cellular Effects

The effects of 4-Isocyanato-2-methyl-1-nitrobenzene on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, by covalently modifying signaling proteins, 4-Isocyanato-2-methyl-1-nitrobenzene can disrupt normal cell signaling, leading to altered cellular responses. Additionally, its interaction with transcription factors can affect gene expression, potentially leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Isocyanato-2-methyl-1-nitrobenzene exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the site of modification. For example, modification of the active site of an enzyme can lead to its inhibition, while modification of regulatory sites can lead to activation. Additionally, 4-Isocyanato-2-methyl-1-nitrobenzene can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isocyanato-2-methyl-1-nitrobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Over time, 4-Isocyanato-2-methyl-1-nitrobenzene may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to 4-Isocyanato-2-methyl-1-nitrobenzene can result in sustained modifications of proteins and enzymes, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 4-Isocyanato-2-methyl-1-nitrobenzene vary with different dosages in animal models. At low doses, this compound may cause subtle changes in protein and enzyme function, while at higher doses, it can lead to significant alterations in cellular processes. High doses of 4-Isocyanato-2-methyl-1-nitrobenzene can be toxic, leading to adverse effects such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .

Metabolic Pathways

4-Isocyanato-2-methyl-1-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Isocyanato-2-methyl-1-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of 4-Isocyanato-2-methyl-1-nitrobenzene across cell membranes, while interactions with intracellular binding proteins can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of 4-Isocyanato-2-methyl-1-nitrobenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its location within the cell. For instance, localization to the nucleus can allow 4-Isocyanato-2-methyl-1-nitrobenzene to interact with transcription factors and influence gene expression, while localization to the cytoplasm can affect metabolic enzymes and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methyl-1-nitrobenzene typically involves the nitration of 2-methylphenyl isocyanate. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 4-Isocyanato-2-methyl-1-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isocyanato-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution reactions.

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Addition: Amines or alcohols under mild conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Major Products Formed:

Electrophilic Aromatic Substitution: Halogenated derivatives.

Nucleophilic Addition: Urea derivatives.

Reduction: 4-Isocyanato-2-methyl-1-aminobenzene.

Comparaison Avec Des Composés Similaires

- 4-Isocyanato-2-nitrotoluene

- 2-Isocyanato-4-nitrotoluene

- 4-Isocyanato-3-methyl-1-nitrobenzene

Comparison: 4-Isocyanato-2-methyl-1-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic reactions, making it suitable for specific research and industrial applications .

Activité Biologique

4-Isocyanato-2-methyl-1-nitrobenzene, with the molecular formula , is an organic compound featuring both an isocyanate group and a nitro group. This compound is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data, case studies, and findings from various research sources.

The isocyanate group (-N=C=O) is known for its high reactivity, which allows it to participate in electrophilic aromatic substitution reactions. The presence of the nitro group (NO2) can influence the compound's reactivity and stability, making it a valuable building block in organic synthesis and polymer chemistry.

Biological Activities

Research has indicated that compounds containing isocyanate groups exhibit a range of biological activities:

- Antimicrobial Properties : Isocyanates have been shown to possess antimicrobial properties, which may be attributed to their ability to react with nucleophiles in microbial cells, disrupting cellular functions and leading to cell death.

- Anticancer Potential : Some studies suggest that isocyanates can inhibit specific enzymes or pathways involved in cancer progression. The mechanism often involves the modification of proteins through covalent bonding, which can alter their function .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Reacts with microbial nucleophiles, potentially leading to cell death. |

| Anticancer | Inhibits enzymes involved in cancer pathways through covalent modifications. |

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Isocyanato-2-methyl-1-nitrobenzene, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Diisocyanato-1-methylbenzene | Contains two isocyanate groups; used in polymers. | |

| 4-Isocyanato-1-methyl-2-nitrobenzene | Similar structure; potential applications in coatings. | |

| 1-Isocyanato-2-methoxy-4-nitrobenzene | Contains methoxy group; used in organic synthesis. |

Propriétés

IUPAC Name |

4-isocyanato-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUBUDCZMYIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585487 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56021-25-1 | |

| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.